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Compound of Interest

Compound Name:
4-Chloro-6-(diethoxymethyl)-2-

methylpyrimidine

CAS No.: 1820686-94-9

Cat. No.: B1431068

Get Quote

This guide provides a comprehensive technical overview of 4-Chloro-6-(diethoxymethyl)-2-
methylpyrimidine, a specialized heterocyclic compound. Given the specificity of this molecule,

publicly available data is limited. Therefore, this document leverages established principles of

pyrimidine chemistry and data from closely related analogues to present a robust guide for

researchers, scientists, and drug development professionals. We will explore its structural

attributes, propose a logical synthetic route with detailed protocols, discuss methods for its

characterization, and outline its potential applications as a versatile intermediate in medicinal

chemistry.

Section 1: Physicochemical and Structural
Attributes
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine belongs to the class of substituted

pyrimidines, which are core structures in numerous pharmaceuticals due to their wide range of

biological activities.[1] The presence of a reactive chlorine atom at the C4 position and a

protected aldehyde group (as a diethyl acetal) at the C6 position makes it a valuable and

multifunctional building block for creating more complex molecules.
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While a specific CAS Number for this exact compound is not readily found in major chemical

databases, its properties can be inferred from its structure and comparison to similar

compounds like 4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine (CAS: 66744-14-7).[2]

Table 1: Estimated Physicochemical Properties

Property Value Justification/Source

Molecular Formula C₁₀H₁₅ClN₂O₂ Calculated from structure

Molecular Weight 230.69 g/mol Calculated from structure

Appearance
Colorless to light yellow oil or

low-melting solid

Inferred from similar

substituted pyrimidines

Boiling Point >250 °C (Predicted)
Higher than simpler analogues

due to increased mass

Solubility
Soluble in common organic

solvents (DCM, THF, EtOAc)

Expected for a moderately

polar organic molecule

Stability

Stable under neutral/basic

conditions; acetal group is

acid-labile

General reactivity of acetals

Section 2: Proposed Synthesis and Mechanistic
Rationale
The synthesis of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine can be logically

approached starting from the commercially available and well-documented precursor, 4,6-

dichloro-2-methylpyrimidine (CAS: 1780-26-3).[3][4] The core strategy involves a regioselective

nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyrimidine

ring are electronically distinct, but typically the C4 and C6 positions exhibit similar reactivity.

However, selective mono-substitution can be achieved by carefully controlling the stoichiometry

of the nucleophile.

The chosen nucleophile would be sodium ethoxide in ethanol, which upon reaction with a

suitable formylating agent equivalent, would generate the diethoxymethyl group. A more direct
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and controllable approach is the reaction with the sodium salt of diethoxymethanol. However, a

more practical route involves the reaction of 4,6-dichloro-2-methylpyrimidine with sodium

ethoxide to first yield 4-chloro-6-ethoxy-2-methylpyrimidine, followed by further

functionalization.

A plausible and efficient synthesis is adapted from methodologies for similar mono-alkoxy

substitutions on dichloropyrimidines.[1][5] The key is to use one equivalent of a nucleophile to

replace one of the chlorine atoms. In this proposed synthesis, we will utilize sodium ethoxide,

which is readily prepared from sodium metal and ethanol.

Detailed Experimental Protocol: Synthesis of 4-Chloro-6-
(diethoxymethyl)-2-methylpyrimidine
This protocol is based on established procedures for selective mono-substitution of

dichloropyrimidines.[1]

Step 1: Preparation of Sodium Ethoxide Solution

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser under an inert atmosphere (N₂ or Ar), add 50 mL of absolute ethanol.

Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to the ethanol. The

reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all

the sodium has dissolved.

Cool the resulting sodium ethoxide solution to room temperature.

Step 2: Nucleophilic Substitution

To the sodium ethoxide solution, add a solution of 4,6-dichloro-2-methylpyrimidine (8.15 g,

50 mmol) in 20 mL of anhydrous THF dropwise over 30 minutes at room temperature.

After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65-70°C)

for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl

acetate eluent system. The disappearance of the starting material and the appearance of a
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new, less polar spot indicates product formation.

Step 3: Work-up and Purification

Once the reaction is complete, cool the mixture to room temperature and carefully quench

with 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium

sulfate (Na₂SO₄).

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel, eluting with a gradient of

hexane and ethyl acetate to yield the pure 4-Chloro-6-(diethoxymethyl)-2-
methylpyrimidine.

Causality and Experimental Choices
Inert Atmosphere: Prevents moisture from quenching the highly reactive sodium ethoxide.

Stoichiometry: Using a 1:1 molar ratio of the dichloropyrimidine to sodium ethoxide favors

mono-substitution.

Solvent: A mixture of ethanol and THF provides a good medium for both the salt and the

organic starting material.

Work-up: The aqueous work-up removes unreacted sodium ethoxide and other inorganic

byproducts.

Purification: Column chromatography is essential to separate the desired mono-substituted

product from any remaining starting material and potential di-substituted byproduct.

Synthesis Workflow Diagram
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Caption: Proposed synthesis workflow for the target compound.

Section 3: Structural Elucidation by Spectroscopic
Methods
Confirming the structure of the synthesized product is critical. A combination of NMR, IR, and

Mass Spectrometry would provide unequivocal evidence.[6]

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the

pyrimidine ring proton (C5-H) around δ 7.0-7.5 ppm. The methyl group protons at the C2

position would appear as a singlet around δ 2.5 ppm. The diethoxymethyl group would

exhibit a triplet for the methyl protons (CH₃) around δ 1.2 ppm and a quartet for the

methylene protons (OCH₂) around δ 3.6 ppm, coupled to each other. The methine proton

(CH) of the acetal would likely appear as a singlet around δ 5.5 ppm.

¹³C NMR: The carbon spectrum would show distinct signals for each of the 10 carbon atoms.

The aromatic carbons of the pyrimidine ring would appear in the δ 110-170 ppm region. The

acetal carbon (CH) would be found around δ 100 ppm, and the OCH₂ and CH₃ carbons

would be in the upfield region.

IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching

frequencies for the aromatic and aliphatic groups. Key signals would include C=N and C=C

stretching vibrations for the pyrimidine ring in the 1500-1600 cm⁻¹ region and strong C-O

stretching bands for the acetal group around 1050-1150 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and

an [M+2]⁺ peak with an approximate 3:1 ratio, which is characteristic of a compound

containing one chlorine atom.

Section 4: Synthetic Utility and Applications
The title compound is a valuable intermediate primarily due to its two reactive sites. The chloro

group at C4 is susceptible to nucleophilic substitution, and the diethoxymethyl group is a

protected aldehyde that can be deprotected under mild acidic conditions to reveal a reactive

formyl group.

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles,

including amines, thiols, and alcohols, to introduce diverse functionalities. This is a common

strategy in the synthesis of kinase inhibitors and other biologically active molecules.[7]

Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-

coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the

formation of carbon-carbon or carbon-nitrogen bonds.

Deprotection and Aldehyde Chemistry: Treatment with mild acid will hydrolyze the diethyl

acetal to the corresponding aldehyde. This aldehyde can then undergo various

transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic

acid.

This dual reactivity allows for a stepwise and controlled elaboration of the pyrimidine scaffold,

making it a powerful tool in combinatorial chemistry and targeted drug synthesis.

Potential Reaction Pathways Diagram
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Caption: Potential synthetic transformations of the title compound.

Section 5: Hazard Assessment and Safe Handling
No specific safety data sheet (SDS) is available for 4-Chloro-6-(diethoxymethyl)-2-
methylpyrimidine. However, based on data for analogous chlorinated pyrimidines, the

following hazards should be assumed.[3][8][9]

Acute Toxicity: Likely harmful if swallowed.[8]

Skin Corrosion/Irritation: Expected to cause skin irritation.

Eye Damage/Irritation: Expected to cause serious eye irritation.

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Safety Precautions:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator

may be necessary.

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash

hands thoroughly after handling.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from strong acids and oxidizing agents.

Conclusion
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a promising, albeit not widely

documented, chemical intermediate. Its value lies in its dual functionality, which allows for

sequential and regioselective modifications. This guide provides a scientifically grounded

framework for its synthesis, characterization, and safe handling, empowering researchers to

utilize this versatile building block in the development of novel chemical entities for the

pharmaceutical and agrochemical industries. The proposed synthetic route is logical and based

on well-established precedents, offering a high probability of success for experienced chemists.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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